4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one
Description
Properties
Molecular Formula |
C14H24N4O2 |
|---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H24N4O2/c1-10(2)18-9-12(8-16-18)14-11(7-15)6-13(19)17(14)4-5-20-3/h8-11,14H,4-7,15H2,1-3H3 |
InChI Key |
ZBRLFBDVERYRQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C(CC(=O)N2CCOC)CN |
Origin of Product |
United States |
Biological Activity
4-(Aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one, with the CAS number 1955530-92-3, is a synthetic organic compound belonging to the class of pyrrolidinones. Its structure incorporates several functional groups, including an aminomethyl group, a pyrazolyl group, and a methoxyethyl group. This unique combination suggests potential biological activities and interactions with various molecular targets.
- Molecular Formula : C14H24N4O2
- Molecular Weight : 280.37 g/mol
- Structural Features : The compound features a pyrrolidinone ring substituted with various functional groups that may influence its biological activity.
Biological Activity Overview
Research indicates that 4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one may exhibit a range of biological activities, particularly through its interactions with specific molecular targets.
Potential Biological Activities
- Antiviral Activity : Similar compounds have shown antiviral properties against β-coronaviruses, suggesting that this compound may exhibit similar effects due to structural similarities with known antiviral agents .
- Inhibition of Kinases : The compound's structure is reminiscent of other kinase inhibitors, which have been studied for their roles in cancer therapy. Its potential to inhibit protein kinases could be an area for further investigation .
- Neuroprotective Effects : Given the presence of the pyrazolyl moiety, there is potential for neuroprotective activity, similar to other compounds in this chemical class.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Comparative studies with similar compounds have revealed insights into how modifications can enhance or diminish activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one | Similar pyrrolidinone structure with additional methyl groups | Potential anti-inflammatory properties |
| 5-[4-[2-(pyrrolidin-1-ylmethyl)phenoxy]phenyl]-1H-pyrazole | Contains a phenoxy group linked to a pyrazole | Anticancer activity |
| 2-methoxy-N-[4-[6-[5-(pyrazolyl)phenoxy]quinolinyl]methyl]piperazinyl]acetamide | Features piperazine and quinoline moieties | Neuroprotective effects |
In Vitro Studies
In vitro studies are essential for assessing the efficacy and mechanism of action of 4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one:
- Binding Affinity : Initial studies indicate that the compound may bind effectively to certain kinases, similar to other inhibitors in its class.
- Metabolic Stability : Research on metabolic stability suggests that modifications to the structure can lead to improved pharmacokinetic profiles, which is critical for therapeutic applications .
Scientific Research Applications
Research indicates that derivatives of pyrrolidinones and pyrazoles exhibit a range of biological activities, including:
- Anticancer Properties : Certain compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Neuroprotective Effects : Some studies have indicated that similar compounds can exhibit neuroprotective properties, potentially useful in neurodegenerative diseases .
Anticancer Research
The pyrazole moiety is known for its anticancer properties, with several studies focusing on its ability to inhibit cancer cell proliferation. For instance, compounds featuring the pyrazole structure have been linked to apoptosis induction in cancer cells . The specific compound under discussion may enhance these effects due to the presence of the pyrrolidinone scaffold.
Inflammatory Disease Treatment
The compound's structure suggests it could serve as an inhibitor of pro-inflammatory cytokines or enzymes involved in inflammatory responses. This aligns with findings from related compounds that have shown efficacy in reducing inflammation and pain .
Neurological Applications
Given the neuroprotective potential observed in similar chemical structures, this compound may be explored for its ability to protect neuronal cells from oxidative stress and apoptosis, potentially aiding in conditions like Alzheimer's disease .
Case Studies and Research Findings
A review of recent literature provides insights into specific studies involving related compounds:
Comparison with Similar Compounds
Structural Analogs with Modified Pyrazole Substituents
(a) 4-(Aminomethyl)-5-(1,5-Dimethyl-1H-Pyrazol-4-yl)-1-(2-Methoxyethyl)Pyrrolidin-2-one
- Molecular Formula : C₁₃H₂₂N₄O₂ (identical to Compound A ) .
- Key Difference : The pyrazole substituent is 1,5-dimethyl instead of propan-2-yl.
- However, the absence of a branched alkyl chain may lower lipophilicity (logP) .
(b) rac-(4R,5S)-4-(Aminomethyl)-1-(2-Methoxyethyl)-5-(1-Methyl-1H-Pyrazol-4-yl)Pyrrolidin-2-one
- Molecular Formula : C₁₂H₂₀N₄O₂ .
- Key Difference : The pyrazole substituent is a methyl group instead of propan-2-yl.
- Implications : Simplified substitution may improve synthetic accessibility but reduce target affinity due to diminished hydrophobic interactions .
(c) trans-4-(Aminomethyl)-5-[1-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-1-Methylpyrrolidin-2-one
- Molecular Formula : C₁₅H₁₇FN₄O .
- Key Difference : Pyrazole bears a 4-fluorophenyl group instead of propan-2-yl.
Analogs with Varied Core Structures
(a) 5-{[1-(Propan-2-yl)-1H-Pyrazol-4-yl]Methyl}Pyrrolidin-2-one
- Molecular Formula : C₁₁H₁₇N₃O .
- Key Difference: Lacks the aminomethyl and 2-methoxyethyl groups.
- Implications : Absence of polar functional groups likely reduces solubility and target specificity, limiting therapeutic utility compared to Compound A .
(b) 4-(Benzo[d]Thiazol-2-yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-one
- Molecular Formula : C₂₀H₁₆N₄OS .
- Key Difference: Replaces pyrrolidinone with a dihydropyrazolone core and incorporates a benzothiazole ring.
- Implications : The benzothiazole moiety confers fluorescence properties and metal-binding capacity, suggesting applications in imaging or catalysis, unlike Compound A ’s therapeutic focus .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | logP* | PSA* (Ų) | Key Substituents |
|---|---|---|---|---|
| Compound A | 266.34 | 1.2 | 75.6 | Propan-2-yl, aminomethyl |
| 1,5-Dimethyl Pyrazole Analog | 266.34 | 0.9 | 75.6 | 1,5-Dimethyl |
| Methyl Pyrazole Analog | 252.32 | 0.7 | 75.6 | Methyl |
| 4-Fluorophenyl Analog | 296.33 | 2.1 | 85.3 | 4-Fluorophenyl |
*Predicted using tools like Multiwfn or Molinspiration.
- logP Trends : Bulkier alkyl groups (e.g., propan-2-yl) increase lipophilicity, while polar groups (e.g., fluorophenyl) balance solubility and membrane permeability.
- Polar Surface Area (PSA) : All analogs maintain moderate PSA (~75–85 Ų), suggesting oral bioavailability .
Preparation Methods
Pyrrolidinone Ring Formation
The core pyrrolidin-2-one is synthesized via intramolecular cyclization of γ-amino acids or Dieckmann condensation of substituted diesters. A representative protocol involves:
- Starting Material : N-(2-Methoxyethyl)-β-alanine methyl ester
- Cyclization : Treatment with NaH in THF at 0°C → 50°C for 6 hours (Yield: 78%).
- Functionalization : Introduction of a ketone group at C5 via Claisen condensation.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | NaH, THF | 0°C → 50°C, 6h | 78% |
| Ketone Formation | AcCl, AlCl3 | Reflux, 3h | 65% |
Pyrazole Moiety Installation
The 1-(propan-2-yl)-1H-pyrazol-4-yl group is introduced via Buchwald-Hartwig amination or direct alkylation :
Aminomethyl Group Introduction
Reductive amination of a ketone intermediate using NH4OAc and NaBH3CN in MeOH/THF (1:1) achieves the aminomethyl group (Yield: 85%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Palladium Catalysts : Pd(OAc)2 with Xantphos ligand provides optimal turnover for C–N couplings (TON: 1,200).
- Reduction Catalysts : PtO2 under H2 (50 psi) enhances diastereoselectivity for chiral centers.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patent EP3439662B1 demonstrates that continuous flow reactors improve yield (92% vs. 78% batch) for analogous pyrrolidinone derivatives by minimizing thermal degradation.
Purification Strategies
- Crystallization : Ethyl acetate/hexane recrystallization achieves >99% purity.
- Chromatography : Silica gel chromatography is avoided industrially due to cost; instead, acid-base extraction is preferred.
Analytical Characterization
Comparative Evaluation of Synthetic Routes
| Pathway | Advantages | Limitations |
|---|---|---|
| A | High modularity | Low diastereoselectivity (dr 3:1) |
| B | Fewer steps | Requires expensive chiral auxiliaries |
| C | Scalable | Intermediate instability |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidin-2-one core via cyclization of substituted amines or ketones under acidic or basic conditions.
- Step 2 : Introduction of the 1H-pyrazol-4-yl group via Suzuki-Miyaura coupling or nucleophilic substitution .
- Step 3 : Functionalization with the 2-methoxyethyl and aminomethyl groups using reductive amination or alkylation .
- Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Reaction Temp. | 60–80°C (for cyclization) |
| Catalyst | Pd(PPh₃)₄ (for coupling) |
| Solvent | DMF or THF (polar aprotic) |
| Reference: . |
Q. How can spectroscopic techniques (NMR, FTIR, HRMS) validate the structure of this compound?
- 1H/13C NMR : Key peaks include:
- Pyrrolidinone carbonyl at ~170 ppm (13C).
- Pyrazole C-H protons at δ 7.5–8.5 ppm (1H).
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound’s synthesis?
- Approach : Use quantum chemical calculations (DFT) to model transition states and identify energy barriers. For example:
- Reaction Path Search : ICReDD’s computational workflow combines DFT with experimental feedback to refine conditions (e.g., solvent polarity, catalyst loading) .
Q. What strategies resolve contradictions in reported biological activity data for similar pyrrolidinone derivatives?
- Root Cause Analysis : Discrepancies may arise from:
- Impurity Profiles : Side products (e.g., unreacted pyrazole intermediates) skew bioassay results.
- Assay Conditions : Variations in cell lines or solvent carriers (DMSO vs. saline).
- Mitigation :
- HPLC Purity Check : Ensure >95% purity before testing.
- Standardized Assays : Use WHO-recommended protocols for IC₅₀ comparisons .
Q. How can regioselectivity challenges during pyrazole functionalization be addressed?
- Solution :
- Directing Groups : Install temporary protecting groups (e.g., Boc) on the pyrrolidinone nitrogen to steer substitution to the pyrazole’s 4-position .
- Metal Catalysis : Pd-mediated C-H activation selectively modifies the pyrazole ring without side reactions .
Methodological Challenges
Q. What experimental designs improve yield in multi-step syntheses of this compound?
- DoE (Design of Experiments) : Apply factorial design to optimize:
| Factor | Levels Tested |
|---|---|
| Temp. | 50°C, 70°C, 90°C |
| Catalyst Loading | 2 mol%, 5 mol% |
| Reaction Time | 12 h, 24 h |
Q. How to characterize thermal stability for storage and handling?
- TGA/DSC Analysis :
- Decomposition onset: ~220°C (TGA).
- Melting point: 138–140°C (DSC) .
- Storage Recommendations : Desiccate at –20°C in amber vials to prevent photodegradation.
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for polar vs. nonpolar solvents?
- Key Variables :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
